![molecular formula C17H17N3O2 B1419946 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-98-9](/img/structure/B1419946.png)
3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant include solubility, molecular weight, and stability .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reactions
The compound’s potential as a boron reagent in Suzuki–Miyaura cross-coupling reactions is significant. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. The compound’s stability and functional group tolerance make it an excellent candidate for creating complex organic molecules, particularly in pharmaceutical synthesis .
Anticancer Research
Pyrimidine derivatives, such as the one , are known to exhibit a range of biological activities, including anticancer properties. They can be used to modulate myeloid leukemia and breast cancer, among others. The compound’s structure allows for the development of new anticancer agents with improved druglikeness and ADME-Tox properties .
Antimicrobial and Antifungal Applications
The pyrimidine core of the compound is associated with antimicrobial and antifungal activities. It can serve as a scaffold for developing new drugs that target resistant strains of bacteria and fungi, addressing a critical need in the field of infectious diseases .
Cardiovascular Therapeutics
Compounds with a pyrimidine base are also used in cardiovascular therapy. They can act as cardiovascular agents, offering new approaches to treat hypertension and related disorders. The structural diversity of pyrimidine derivatives provides a broad platform for the development of novel therapeutics .
Neuroprotection and Ocular Therapies
The compound’s derivatives can contribute to neuroprotection and treatments for ocular conditions. They can induce vascular relaxation in the ocular ciliary artery and protect retinal ganglion cells, which is crucial for treating glaucoma and other eye diseases .
Anti-Inflammatory and Analgesic Effects
Pyrimidine derivatives are known for their anti-inflammatory and analgesic effects. This makes the compound a valuable resource for developing new pain management drugs and anti-inflammatory medications, potentially with fewer side effects than current treatments .
Antidiabetic Agents
The compound can be used to synthesize derivatives that act as antidiabetic agents. These derivatives can function as DPP-IV inhibitors, which are important in the management of type 2 diabetes by regulating insulin levels .
Antiviral Research
Lastly, the compound’s structure is conducive to antiviral drug development. Pyrimidine derivatives have been shown to possess anti-HIV properties, making them a key focus in the search for treatments against HIV and other viral infections .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-9-5-6-10(2)13(7-9)15-11(3)19-20-12(4)14(17(21)22)8-18-16(15)20/h5-8H,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBFKQFNAVHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137298 | |
| Record name | 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
1204296-98-9 | |
| Record name | 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



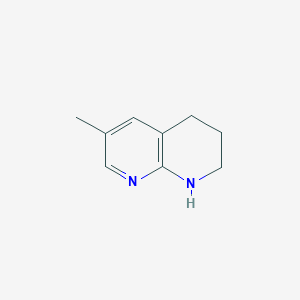
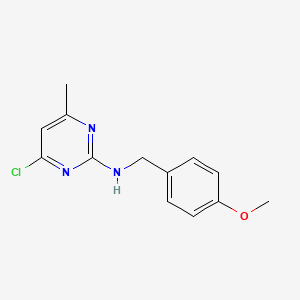
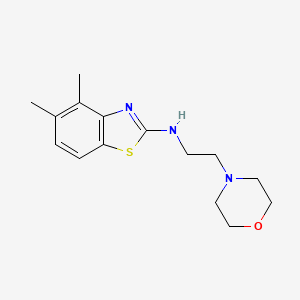
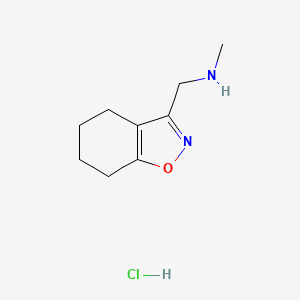
![ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1419869.png)
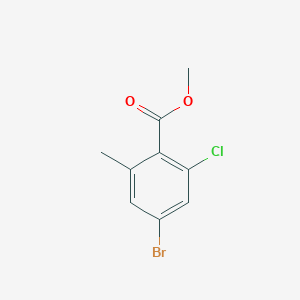
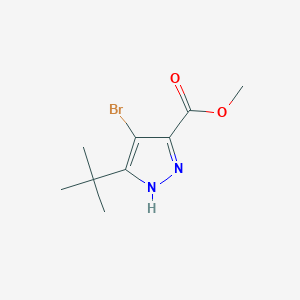
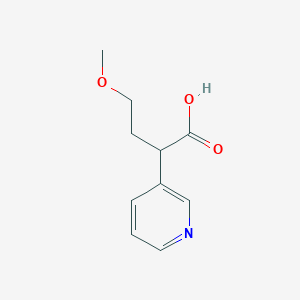

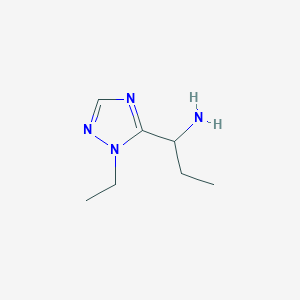
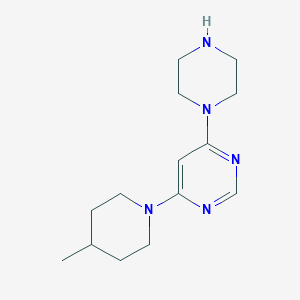
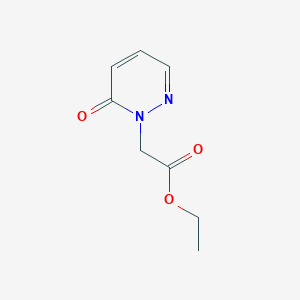
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1419885.png)
